Furo[3,2-b]pyridine-3-carboxylic acid Furo[3,2-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20352734
InChI: InChI=1S/C8H5NO3/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11)
SMILES:
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

Furo[3,2-b]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC20352734

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Furo[3,2-b]pyridine-3-carboxylic acid -

Specification

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name furo[3,2-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H5NO3/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11)
Standard InChI Key TYWCWSSMYIVMMH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=CO2)C(=O)O)N=C1

Introduction

Chemical Structure and Physicochemical Properties

Furo[3,2-b]pyridine-3-carboxylic acid belongs to the class of bicyclic heteroaromatic compounds, integrating a furan ring (oxygen-containing) fused to a pyridine ring (nitrogen-containing). The carboxylic acid group at the 3-position introduces polarity and hydrogen-bonding capacity, influencing its solubility and interaction with biological targets.

Molecular Characteristics

  • Molecular Formula: C₉H₅NO₃

  • Molecular Weight: 179.14 g/mol

  • IUPAC Name: Furo[3,2-b]pyridine-3-carboxylic acid

  • SMILES Notation: O=C(O)C1=CN=C2C=COC2=C1

The compound’s fused-ring system creates a planar geometry, with the carboxylic acid group contributing to resonance stabilization. Computational models predict a dipole moment of ~4.2 D, driven by the electron-withdrawing effects of the pyridine nitrogen and carboxylic acid group .

Comparative Structural Analysis

Furopyridine isomers exhibit distinct reactivity based on substitution patterns. For example, furo[2,3-b]pyridine derivatives, studied extensively in the context of kinase inhibition , demonstrate how positional isomerism alters electronic properties. The table below contrasts key features of furo[3,2-b]pyridine-3-carboxylic acid with related compounds:

CompoundFuran-Pyridine FusionSubstituent PositionKey Properties
Furo[3,2-b]pyridine-3-carboxylic acid3,2-b3 (pyridine)High polarity, PAR-2 inhibition potential
Furo[2,3-b]pyridine-2-carboxylic acid2,3-b2 (pyridine)Enhanced π-stacking, kinase inhibition
Furo[3,4-b]pyridine-4-carboxylic acid3,4-b4 (pyridine)Reduced solubility, fluorescence

Synthetic Methodologies

The synthesis of furo[3,2-b]pyridine derivatives often leverages multicomponent reactions (MCRs) and transition-metal catalysis. While direct routes to the 3-carboxylic acid isomer are sparsely documented, analogous strategies for furopyridines provide actionable insights.

Hantzsch-Derived Approaches

The Hantzsch pyridine synthesis, a classical method for constructing dihydropyridines, has been adapted for fused heterocycles . By substituting β-keto esters with furan-containing precursors, researchers have generated dihydrofuropyridine intermediates. Subsequent oxidation and functionalization could yield the target compound. For example:

  • Step 1: Condensation of ethyl acetoacetate, furfural, and ammonium acetate under reflux yields a dihydrofuropyridine intermediate.

  • Step 2: Aromatization via MnO₂ oxidation produces the fused pyridine-furan core.

  • Step 3: Carboxylic acid introduction via hydrolysis of a nitrile or ester precursor .

Metal-Free Cyclization Strategies

Recent advances in metal-free synthesis, as demonstrated for furo[2,3-b]pyridines , suggest viable pathways. A one-pot reaction involving pyridine- N-oxide derivatives and acetylenedicarboxylates under mild conditions (e.g., aqueous ethanol, 60°C) could form the furan ring annulated to pyridine. Functionalization via C–H activation or nucleophilic substitution may then introduce the carboxylic acid group.

Chemical Reactivity and Functionalization

The reactivity of furo[3,2-b]pyridine-3-carboxylic acid is governed by its electron-deficient pyridine ring and the electron-rich furan moiety. Studies on analogous compounds reveal several key transformations:

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron deficiency directs electrophiles to the furan’s α-positions. For instance, nitration occurs preferentially at the 5-position of the furan ring, while halogenation targets the 4-position . The carboxylic acid group further modulates reactivity through steric and electronic effects.

Nucleophilic and Radical Reactions

The C-2 position of the pyridine ring (adjacent to the nitrogen) is susceptible to nucleophilic attack. In the presence of amines, C–H amination yields 2-amino derivatives, which are valuable intermediates for drug discovery . Radical arylation, mediated by peroxides, has been less successful due to the compound’s stability under oxidative conditions .

Ring-Opening and Rearrangement

Treatment with hydrazine induces furan ring-opening, generating a pyridine-dihydropyrazolone hybrid . This scaffold exhibits enhanced hydrogen-bonding capacity, relevant to supramolecular chemistry.

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Regioselective synthesis of the 3-carboxylic acid isomer remains challenging.

  • Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized mechanisms.

  • Material Science Applications: The compound’s fluorescence and charge-transfer properties are underexplored.

Future research should prioritize catalytic asymmetric synthesis and high-throughput screening for therapeutic potential.

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